molecular formula C14H18F5N5O2S B10928431 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10928431
M. Wt: 415.38 g/mol
InChI Key: LVGSHGRNRPZMJG-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring multiple fluorinated groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of difluoromethyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoroacetic acid and trifluoromethylated reagents under controlled conditions . The reaction conditions often require the use of catalysts such as nanoscale titanium dioxide to enhance yield and efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted pyrazole compounds.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Uniqueness: 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H18F5N5O2S

Molecular Weight

415.38 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H18F5N5O2S/c1-3-10(23-7-5-12(22-23)14(17,18)19)4-6-20-27(25,26)11-8-24(13(15)16)21-9(11)2/h5,7-8,10,13,20H,3-4,6H2,1-2H3

InChI Key

LVGSHGRNRPZMJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=CN(N=C1C)C(F)F)N2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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